molecular formula C14H13F2NO2S B5471731 N-(2-ethylphenyl)-2,5-difluorobenzenesulfonamide

N-(2-ethylphenyl)-2,5-difluorobenzenesulfonamide

Cat. No.: B5471731
M. Wt: 297.32 g/mol
InChI Key: ZHIDJYORBFNNGF-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2,5-difluorobenzenesulfonamide is an organic compound characterized by the presence of an ethyl-substituted phenyl group and a difluorobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2,5-difluorobenzenesulfonamide typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 2-ethylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation or reduction can modify the functional groups present on the molecule.

Scientific Research Applications

N-(2-ethylphenyl)-2,5-difluorobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-ethylphenyl)-2,5-difluorobenzenesulfonamide exerts its effects involves the inhibition of specific enzymes or proteins. For instance, it can inhibit bacterial enzymes by binding to their active sites, thereby preventing the enzyme from catalyzing its substrate . The molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethylphenyl)-2,5-difluorobenzenesulfonamide is unique due to the presence of both ethyl and difluoro substituents, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications.

Properties

IUPAC Name

N-(2-ethylphenyl)-2,5-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2S/c1-2-10-5-3-4-6-13(10)17-20(18,19)14-9-11(15)7-8-12(14)16/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIDJYORBFNNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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